4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
Description
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C20H21N3O6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H21N3O6S/c1-28-18-7-6-14(12-15(18)20(25)22-8-10-29-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
InChI Key |
XVJJIPCFLAKPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfonyl Group: This step involves sulfonylation using a sulfonyl chloride reagent under basic conditions.
Attachment of the Morpholine Moiety: This is done through nucleophilic substitution reactions, where the morpholine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoxaline N-oxides.
Reduction: This can reduce the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, sulfonamides, and morpholine derivatives.
Scientific Research Applications
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s quinoxaline core is known for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl and morpholine groups enhance its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(morpholine-4-carbonyl)phenylboronic acid
- 3-Methoxy-morpholine-4-carboxylic acid tert-butyl ester
Uniqueness
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core is particularly notable for its versatility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
